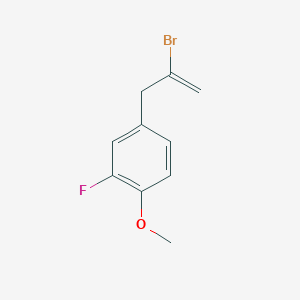

2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses multiple systematic identification parameters that establish its chemical identity within international databases. According to PubChem, the compound is assigned Chemical Abstracts Service registry number 842140-40-3 and PubChem Compound Identifier 2756986. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene, which precisely describes the substitution pattern and connectivity of functional groups.

The molecular formula C10H10BrFO reflects the presence of ten carbon atoms, ten hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom, resulting in a molecular weight of 245.09 grams per mole. The International Chemical Identifier string InChI=1S/C10H10BrFO/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6H,1,5H2,2H3 provides a unique digital representation of the molecular structure, while the corresponding InChI Key MBXPBAKQMGYZFM-UHFFFAOYSA-N serves as a shortened identifier for database searches.

Alternative nomenclature systems recognize this compound through various synonyms, including 4-(2-Bromoallyl)-2-fluoro-1-methoxybenzene and 4-(2-Bromoallyl)-2-fluoroanisole, which emphasize different aspects of the molecular structure. The Simplified Molecular Input Line Entry System representation COC1=C(C=C(C=C1)CC(=C)Br)F provides a linear notation that describes the complete connectivity pattern of all atoms within the molecule.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features derived from the combination of aromatic and aliphatic structural elements. The benzene ring maintains its planar geometry with standard aromatic carbon-carbon bond lengths and angles, while the substituted propene chain introduces conformational flexibility through rotation around the benzylic carbon-carbon bond.

The presence of the bromine atom at the terminal carbon of the propene chain creates a significant steric influence that affects the preferred conformational arrangements of the molecule. The bromine substituent, with its relatively large atomic radius, establishes spatial constraints that limit the rotational freedom around adjacent bonds and influences the overall molecular shape. Additionally, the fluorine atom positioned ortho to the methoxy group on the benzene ring contributes to electronic effects that modulate the electron density distribution throughout the aromatic system.

The methoxy group attached to the benzene ring adopts a coplanar arrangement with the aromatic plane, allowing for optimal orbital overlap between the oxygen lone pairs and the aromatic π-system. This conjugation effect influences both the electronic properties and the conformational preferences of the entire molecule. The propene chain typically adopts extended conformations that minimize steric interactions between the terminal bromine atom and the substituted benzene ring.

Three-dimensional conformational analysis reveals that the molecule can exist in multiple low-energy conformations that differ primarily in the rotation angle around the benzylic carbon-carbon bond. The most stable conformations position the bromine-substituted propene chain in orientations that minimize steric clashes with the fluorine and methoxy substituents on the benzene ring while maintaining favorable electronic interactions.

Crystallographic Data and Solid-State Arrangement

The solid-state arrangement of this compound reflects the influence of intermolecular interactions that govern crystal packing patterns. While specific crystallographic parameters for this compound are not extensively documented in the available literature, the structural features suggest the presence of multiple types of intermolecular forces that contribute to crystal stability.

The bromine atom serves as a potential halogen bond donor, capable of forming directional interactions with electron-rich regions of neighboring molecules. These halogen bonding interactions, combined with the electronegativity of the fluorine substituent, create specific geometric preferences in the crystal lattice arrangement. The methoxy group provides additional opportunities for dipole-dipole interactions and potential hydrogen bonding with adjacent molecules through its oxygen atom.

The molecular packing arrangements likely exhibit layered structures where molecules orient themselves to maximize attractive intermolecular interactions while minimizing repulsive contacts. The extended propene chain allows for efficient space filling within the crystal lattice, while the substituted benzene rings can engage in π-π stacking interactions with appropriate spatial alignment.

Thermal analysis of crystalline samples would be expected to reveal distinct melting behavior influenced by the strength and directionality of intermolecular interactions. The presence of multiple halogen atoms and polar functional groups suggests relatively strong intermolecular forces that contribute to crystal stability and influence physical properties such as melting point and sublimation behavior.

Spectroscopic Characterization (IR, NMR, MS)

Spectroscopic analysis of this compound provides detailed information about molecular structure and electronic environment through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and bonding environments within the molecule.

The infrared spectrum exhibits distinctive C-H stretching vibrations in the 2800-3000 wavenumber region, with methoxy C-H stretches appearing at slightly different frequencies compared to aromatic C-H stretches. The aromatic C=C stretching vibrations typically appear in the 1450-1600 wavenumber range, while the alkene C=C stretch from the propene chain manifests as a characteristic peak around 1640 wavenumbers. The C-O stretch of the methoxy group produces a strong absorption band in the 1000-1300 wavenumber region, with the exact position influenced by the electronic environment created by the adjacent fluorine substituent.

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum displays distinct chemical shift patterns for aromatic protons, with the fluorine substituent causing characteristic coupling patterns and chemical shift changes. The methoxy protons appear as a sharp singlet around 3.8-4.0 parts per million, while the propene chain protons exhibit complex multipicity patterns influenced by both vicinal coupling and long-range interactions with the bromine atom.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The aromatic carbons display chemical shifts in the 110-160 parts per million range, with the carbon atoms adjacent to the fluorine and methoxy substituents showing characteristic shifts that reflect the electronic effects of these groups. The propene chain carbons appear at distinct chemical shifts, with the bromine-bearing carbon showing a significant downfield shift due to the deshielding effect of the halogen atom.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the bromine atom, resulting in fragments at lower mass values, and cleavage of the propene chain to generate substituted benzyl cations. These fragmentation patterns provide valuable confirmation of the proposed molecular structure and substitution patterns.

Properties

IUPAC Name |

4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXPBAKQMGYZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=C)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373674 | |

| Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-40-3 | |

| Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Allylic Positions

The key step in preparing 2-bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene is the selective bromination at the allylic position of a suitable precursor, typically a styrene derivative bearing the 3-fluoro-4-methoxyphenyl substituent.

- Starting Material: 3-fluoro-4-methoxystyrene or a related substituted styrene derivative.

- Brominating Agent: N-Bromosuccinimide (NBS) is commonly used for allylic bromination due to its selectivity and mild reaction conditions.

- Reaction Conditions: Radical initiation (e.g., light or radical initiators) in an inert solvent such as carbon tetrachloride or acetic acid, often at controlled temperatures (room temperature to reflux).

This approach is supported by analogous bromination methods where NBS is added in stages to control reaction progress and minimize side reactions.

Stepwise Addition of Reagents

A staged addition of NBS and acid catalysts (e.g., sulfuric acid or vitriol oil) can improve yield and purity by controlling the bromination rate and avoiding overbromination or polymerization.

- Example Protocol:

- Dissolve the styrene derivative in glacial acetic acid.

- Add NBS in portions (e.g., 1/4 to 3/4 of total moles initially), with acid catalyst.

- After dissolution and reaction progress, add the next portion of NBS and acid.

- Maintain temperature between 70°C and 110°C during addition.

- After complete addition, heat the mixture further (90°C to 130°C) for 1–3 hours to complete the reaction.

- Quench and isolate the product by extraction and purification.

Data Table: Summary of Preparation Parameters from Related Bromination Methods

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Glacial acetic acid, carbon tetrachloride | Acetic acid preferred for NBS bromination |

| Brominating Agent | N-Bromosuccinimide (NBS) | Added in 2-3 stages for controlled reaction |

| Acid Catalyst | Concentrated sulfuric acid or vitriol oil | Enhances bromination efficiency |

| Temperature (initial) | 70°C – 110°C | Controlled heating during reagent addition |

| Temperature (post-addition) | 90°C – 130°C | Reaction completion phase |

| Reaction Time | 1 – 5 hours (initial), 1 – 3 hours (post) | Total 2 – 8 hours |

| Alcohol Reflux | Methanol or ethanol, 6 – 15 hours | For product stabilization and purification |

| Yield | 65% – 90% | Dependent on precise conditions and scale |

| Purity | 97% – 99% | High purity achievable with staged addition |

Note: These parameters are adapted from related bromination processes of trifluoropropene derivatives and allylic bromides.

Research Findings and Considerations

Selectivity: The presence of electron-donating methoxy and electron-withdrawing fluoro groups on the aromatic ring influences the regioselectivity and rate of bromination. The methoxy group activates the ring, while fluorine can direct substitution patterns.

Reaction Control: Staged addition of NBS and acid catalyst is critical to avoid side reactions such as polybromination or polymerization of the allylic double bond.

Temperature Management: Maintaining the reaction temperature within specified ranges ensures optimal bromination without decomposition.

Purification: Post-reaction treatment with alcohols and subsequent distillation or crystallization under vacuum yields high-purity product.

Scalability: The described methods have been demonstrated on scales from laboratory to several hundred grams with consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: The double bond can be reduced using hydrogenation catalysts to form saturated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Major Products

Substitution: Formation of substituted derivatives such as amines or ethers.

Oxidation: Formation of epoxides or ketones.

Reduction: Formation of saturated alkanes.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitutions and nucleophilic additions allows for the creation of more complex molecules.

Key Reactions

- Electrophilic Aromatic Substitution : The bromine atom can facilitate reactions with nucleophiles, leading to the formation of substituted phenyl derivatives.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Pharmaceutical Applications

Research indicates that this compound may exhibit significant biological activities, including potential anti-inflammatory and anticancer properties. Its structural similarities to known pharmaceuticals suggest possible therapeutic applications.

Case Studies

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can modulate inflammatory pathways, indicating that this compound may also possess this ability.

- Anticancer Potential : Preliminary research suggests interactions with specific cellular targets that could inhibit cancer cell proliferation.

Material Science

In material science, this compound has potential applications due to its unique physical properties. Its reactivity can be harnessed to develop new materials with specific functionalities.

Applications in Polymers

- Polymerization Reactions : The compound can be used as a monomer or co-monomer in the synthesis of polymers with tailored properties.

- Functional Materials : Its ability to undergo further functionalization makes it suitable for creating materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₉BrFO | 243.08* | 3-F, 4-OCH₃, 2-Br |

| 3-Bromo-1-phenylpropene | C₉H₉Br | 197.07 | 3-Br, unsubstituted phenyl |

| 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | C₁₂H₁₃BrO₂ | 269.13 | 4-COOEt, 2-Br |

| 2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene | C₁₃H₁₀BrF | 265.12 | 4-F-naphthyl, 2-Br |

Biological Activity

2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of bromine, fluorine, and methoxy substituents on the phenyl ring enhances its chemical reactivity and biological properties. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Bromine : Enhances reactivity and may influence biological interactions.

- Fluorine : Affects lipophilicity and can improve binding affinity to biological targets.

- Methoxy group : May participate in hydrogen bonding, influencing the compound's interaction with enzymes or receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

- Receptor Modulation : The unique substituents can alter the binding affinity to various receptors, which may result in anticancer properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells :

-

Mechanistic Studies :

- Research into the mechanism of action revealed that the compound interacts with specific enzymes, potentially modulating their activity and leading to therapeutic effects. Further studies are needed to elucidate these interactions fully.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and coupling reactions. A plausible route starts with 3-fluoro-4-methoxyacetophenone (), which undergoes α-bromination using N-bromosuccinimide (NBS) under radical initiation. Subsequent elimination or Wittig-like reactions with allyl chloride () can yield the target alkene. Optimization includes:

- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.

- Catalyst selection : Using Lewis acids like FeCl₃ improves regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures produces suitable crystals.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL () refines the structure using parameters like R₁ (≤0.05) and wR₂ (≤0.15). Monoclinic space groups (e.g., P2₁/n) are common for similar compounds ().

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents on the phenyl ring (e.g., fluorine coupling patterns at δ 6.8–7.2 ppm) and the propene chain (allylic protons at δ 5.5–6.2 ppm).

- IR Spectroscopy : Confirm C-Br (~500–600 cm⁻¹) and C=C (~1620 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 283.0).

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental bond angles or regioselectivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For example:

Q. What strategies address contradictions in crystallographic data between studies?

Methodological Answer:

Q. How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors enhance heat/mass transfer ().

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency.

- In-line analytics : Use HPLC-MS to monitor intermediates and adjust conditions in real time.

Q. What pharmacological assays are suitable for evaluating bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.